2,4-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
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Overview
Description
2,4-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a sulfonamide-based compound that has been extensively studied for its potential use in scientific research applications. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide involves its ability to bind to specific target proteins and modulate their activity. This compound has been found to interact with a range of proteins, including ion channels, enzymes, and receptors.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects, including the modulation of ion channel activity, the inhibition of enzyme activity, and the regulation of protein-protein interactions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,4-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide in lab experiments is its ability to selectively modulate the activity of specific target proteins. However, one limitation of this compound is that its effects may vary depending on the specific protein being targeted.
Future Directions
There are several potential future directions for research on 2,4-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide. These include further studies on its use as a tool for studying protein-protein interactions, as well as investigations into its potential therapeutic applications in the treatment of various diseases and disorders. Additionally, future research may focus on the development of new analogs of this compound with improved selectivity and potency.
Synthesis Methods
The synthesis of 2,4-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 2-(6-oxopyridazin-1(6H)-yl)ethylamine. The resulting compound is then purified through recrystallization.
Scientific Research Applications
2,4-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide has been used in various scientific research applications, including as a tool for studying protein-protein interactions, as a fluorescent probe for detecting protein conformational changes, and as a modulator of ion channels.
Properties
IUPAC Name |
2,4-dimethyl-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-11-5-6-13(12(2)10-11)21(19,20)16-8-9-17-14(18)4-3-7-15-17/h3-7,10,16H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYIENXUHKHESJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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